molecular formula C13H10N4O2 B2386519 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707394-68-0

1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2386519
CAS No.: 1707394-68-0
M. Wt: 254.249
InChI Key: YUUMEDQTPDKIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyrrole ring and a phenyl group

Mechanism of Action

Target of Action

The primary target of the compound 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound inhibits the action of COX-2, thereby suppressing the production of prostaglandins . This inhibition disrupts the inflammatory response, which can lead to a reduction in symptoms such as pain and swelling.

Biochemical Pathways

By inhibiting COX-2, the compound interferes with the arachidonic acid pathway, specifically the production of prostaglandins. Prostaglandins play a key role in the body’s inflammatory response. Therefore, the inhibition of prostaglandin production can help to alleviate inflammation and associated symptoms .

Result of Action

The inhibition of COX-2 and subsequent suppression of prostaglandin production can lead to a reduction in inflammation and associated symptoms such as pain and swelling . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

Preparation Methods

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with alkynes under copper-catalyzed conditions to form the triazole ring. The pyrrole ring can be introduced through subsequent reactions involving pyrrole derivatives . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-13(19)11-12(16-8-4-5-9-16)17(15-14-11)10-6-2-1-3-7-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUMEDQTPDKIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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